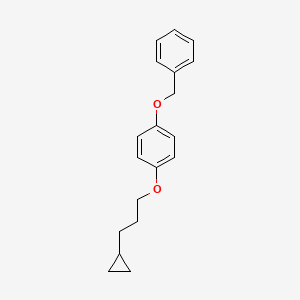
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene is an organic compound characterized by the presence of benzyloxy and cyclopropylpropoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene typically involves the reaction of benzyloxybenzene with 3-cyclopropylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to form cyclopropylpropyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropylpropyl derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and cyclopropylpropoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzyloxy)-4-(3-cyclopropylmethoxy)benzene
- 1-(Benzyloxy)-4-(3-cyclopropylethoxy)benzene
- 1-(Benzyloxy)-4-(3-cyclopropylbutoxy)benzene
Uniqueness
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene is unique due to the specific length and structure of the cyclopropylpropoxy group. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63659-42-7 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(3-cyclopropylpropoxy)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C19H22O2/c1-2-5-17(6-3-1)15-21-19-12-10-18(11-13-19)20-14-4-7-16-8-9-16/h1-3,5-6,10-13,16H,4,7-9,14-15H2 |
Clé InChI |
JQPOYIQDKUMPLP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


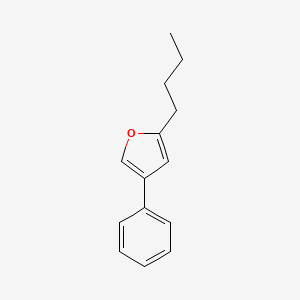
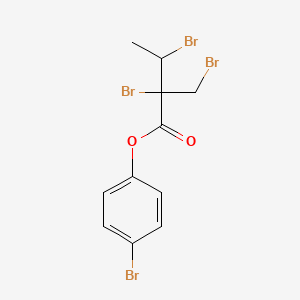
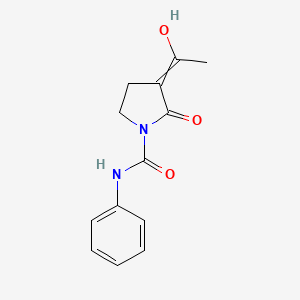
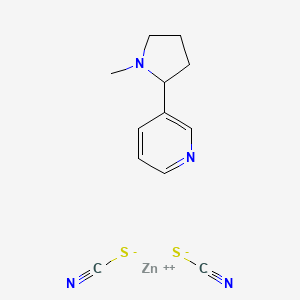
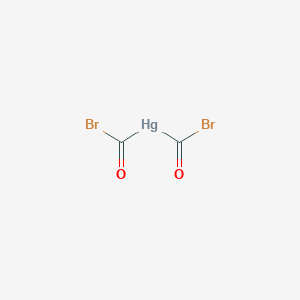

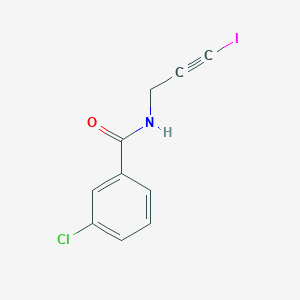
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
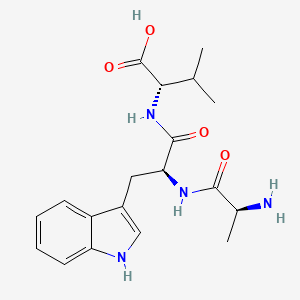
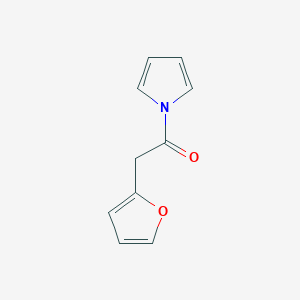
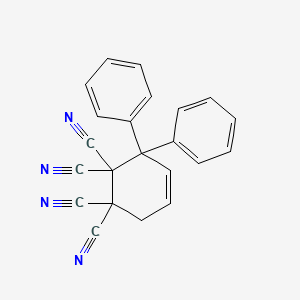
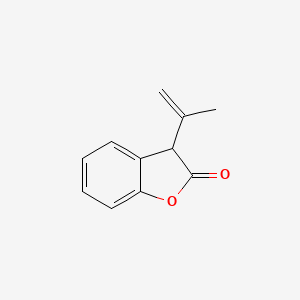
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
